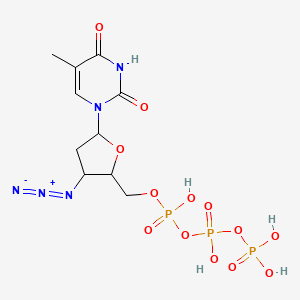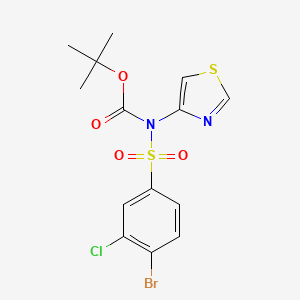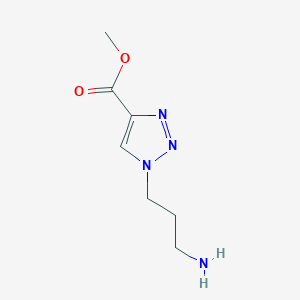![molecular formula C13H17NO2 B12075344 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-{[cyclopropyl(éthyl)amino]méthyl}benzoïque est un composé qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence d'un groupe cyclopropyle, d'un groupe éthylamino et d'une fraction acide benzoïque, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 4-{[cyclopropyl(éthyl)amino]méthyl}benzoïque implique généralement la réaction de l'acide 4-formylbenzoïque avec la cyclopropyléthylamine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et d'un catalyseur, tel que l'acide chlorhydrique. Le mélange réactionnel est chauffé à reflux pendant plusieurs heures pour assurer une conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production d'acide 4-{[cyclopropyl(éthyl)amino]méthyl}benzoïque peut impliquer des méthodes plus efficaces et évolutives. Une approche courante est l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. De plus, l'utilisation de systèmes automatisés pour l'ajout de réactifs et la surveillance de l'avancement de la réaction peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-{[cyclopropyl(éthyl)amino]méthyl}benzoïque peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : La fraction acide benzoïque peut subir des réactions de substitution aromatique électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme l'acide nitrique (HNO3) pour la nitration, l'acide sulfurique (H2SO4) pour la sulfonation et les halogènes (Cl2, Br2) pour l'halogénation sont généralement utilisés.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, amines.
Substitution : Acides nitrobenzoïques, acides sulfoniques, acides benzoïques halogénés.
Applications de la recherche scientifique
L'acide 4-{[cyclopropyl(éthyl)amino]méthyl}benzoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique ou inhibiteur dans diverses voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-{[cyclopropyl(éthyl)amino]méthyl}benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires.
Applications De Recherche Scientifique
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(aminométhyl)benzoïque : Structure similaire mais sans les groupes cyclopropyle et éthylamino.
Acide 4-(méthylamino)benzoïque : Contient un groupe méthylamino au lieu du groupe cyclopropyl(éthyl)amino.
Unicité
L'acide 4-{[cyclopropyl(éthyl)amino]méthyl}benzoïque est unique en raison de la présence du groupe cyclopropyle, qui confère à la molécule une rigidité et des propriétés stériques distinctes. Cette caractéristique structurelle peut influencer la réactivité du composé et ses interactions avec les cibles biologiques, ce qui en fait une molécule précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
Clé InChI |
GZUTWXBQFCNNIN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


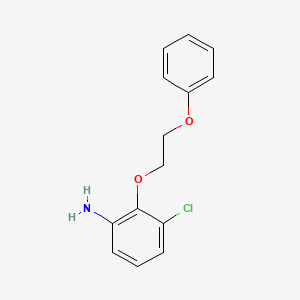

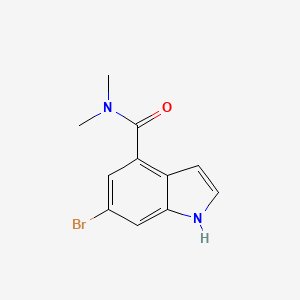



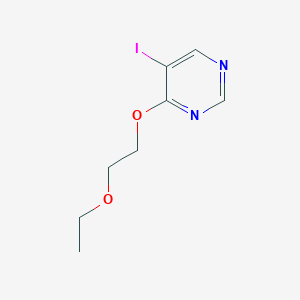
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)


